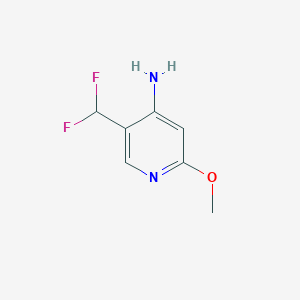

5-(Difluoromethyl)-2-methoxypyridin-4-amine

Beschreibung

Chemical Identity and Nomenclature

This compound (CAS No. 1622004-53-8) is a fluorinated pyridine derivative characterized by the molecular formula $$ \text{C}7\text{H}8\text{F}2\text{N}2\text{O} $$ and a molecular weight of 174.15 g/mol. Its IUPAC name derives from the pyridine ring’s substitution pattern: a methoxy group (-OCH$$3$$) at position 2, a difluoromethyl group (-CF$$2$$H) at position 5, and an amino group (-NH$$_2$$) at position 4. The SMILES notation COC1=NC=C(C(F)F)C(N)=C1 succinctly encodes its structure, highlighting the connectivity of functional groups.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1622004-53-8 |

| Molecular Formula | $$ \text{C}7\text{H}8\text{F}2\text{N}2\text{O} $$ |

| Molecular Weight | 174.15 g/mol |

| SMILES | COC1=NC=C(C(F)F)C(N)=C1 |

| Synonyms | 4-Amino-5-(difluoromethyl)-2-methoxypyridine |

The difluoromethyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and stability, while the methoxy and amino groups contribute to its solubility in polar solvents.

Historical Development in Heterocyclic Chemistry

The synthesis of fluorinated pyridines emerged as a critical area of research in the late 20th century, driven by the pharmaceutical industry’s demand for bioactive molecules with enhanced metabolic stability. This compound represents a product of this era, leveraging advances in fluorination techniques such as the use of difluoroacetic anhydride and transition-metal catalysis. Early routes to analogous compounds relied on radical bromination followed by fluorination, but these methods suffered from low yields and scalability issues. Modern approaches, including nucleophilic aromatic substitution and palladium-mediated coupling, have enabled efficient large-scale production.

A pivotal development was the adoption of 2,2-difluoroacetic anhydride as a fluorinating agent, which simplified the introduction of the difluoromethyl group while avoiding hazardous reagents like (diethylamino)sulfur trifluoride (DAST). These innovations reflect broader trends in heterocyclic chemistry toward atom-economical and environmentally benign syntheses.

Position Within Pyridine Derivative Classifications

Pyridine derivatives are classified based on substitution patterns and functional groups. This compound belongs to the 4-aminopyridine subclass, distinguished by an amino group at position 4. Its structural relatives include:

- 6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine : A fluorinated analog with additional fluorine substitution at position 3.

- 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine : Features a trifluoromethyl group instead of difluoromethyl, altering electronic properties.

The compound’s difluoromethyl group places it within the broader category of fluorinated heterocycles , which are prized for their ability to modulate lipophilicity and hydrogen-bonding capacity in drug design. Compared to non-fluorinated analogs, the difluoromethyl moiety enhances resistance to oxidative metabolism, a critical factor in pharmacokinetic optimization.

Structural Comparison of Pyridine Derivatives

| Compound | Substitutions | Key Feature |

|---|---|---|

| This compound | -OCH$$3$$ (C2), -CF$$2$$H (C5), -NH$$_2$$ (C4) | Balanced lipophilicity |

| 6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine | -OCH$$3$$ (C2), -CF$$2$$H (C6), -F (C3) | Increased electronegativity |

| 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine | -OCH$$3$$ (C2), -CF$$3$$ (C5), -NH$$_2$$ (C4) | Enhanced metabolic stability |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8F2N2O |

|---|---|

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

5-(difluoromethyl)-2-methoxypyridin-4-amine |

InChI |

InChI=1S/C7H8F2N2O/c1-12-6-2-5(10)4(3-11-6)7(8)9/h2-3,7H,1H3,(H2,10,11) |

InChI-Schlüssel |

XTIHSQWZAHURDT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C(=C1)N)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ring-Closure Strategies for Pyridine Formation

Pyridine ring construction via cyclization reactions offers a direct route to install substituents at defined positions. A prominent method involves the use of α,β-unsaturated carbonyl intermediates derived from 2,2-difluoroacetic anhydride. For instance, (E)-4-ethoxy-1,1-difluorobut-3-en-2-one serves as a key precursor for introducing the difluoromethyl group during cyclization. This intermediate undergoes conjugate addition with nitrile derivatives, followed by acid-catalyzed cyclodehydration to form the pyridine core.

The regiochemical outcome of such reactions depends on the electronic and steric effects of substituents. Computational studies suggest that electron-withdrawing groups (e.g., nitriles) at the β-position direct cyclization to favor 4-aminopyridine derivatives. This aligns with observed results in the synthesis of 4-(difluoromethyl)pyridin-2-amine, where the nitrile group at C3 ensures proper orientation for ring closure.

Difluoromethyl Group Introduction

The difluoromethyl (–CF2H) group introduces unique electronic and steric properties critical for drug-target interactions. Two primary methods dominate its installation:

Direct Fluorination of Methyl Precursors

Radical bromination followed by halogen exchange represents a classical approach. For example, treatment of 4-methylpyridin-2-amine with N-bromosuccinimide (NBS) under radical conditions yields the gem-dibromomethyl intermediate, which undergoes fluorination using (diethylamino)sulfur trifluoride (DAST). However, this method suffers from low yields (10–15%) and safety concerns due to DAST’s explosivity.

De Novo Synthesis via Difluoroacetate Derivatives

A more scalable alternative utilizes 2,2-difluoroacetic anhydride as a building block. Reaction with ethyl vinyl ether produces (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, which participates in [3+3] cycloadditions with nitriles to form the pyridine ring. This method avoids hazardous fluorinating agents and achieves yields >70% on multi-kilogram scales.

| Method | Reagents | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Radical bromination | NBS, DAST | 10–15 | Limited | High (explosive DAST) |

| Difluoroacetate pathway | 2,2-Difluoroacetic anhydride | 70–78 | High | Low |

Regioselective Methoxy Group Installation

The 2-methoxy substituent in this compound necessitates orthogonal protection-deprotection strategies to prevent interference during cyclization.

Post-Cyclization Methoxylation

Electrophilic aromatic substitution (EAS) represents a viable route. Nitration at C2 followed by reduction to the amine and subsequent diazotization/methanolysis achieves methoxy group installation. However, competing reactions at C5 and C3 often reduce regioselectivity.

Directed Ortho-Metalation (DoM)

Employing a directing group (e.g., –NHBoc) enables precise C2 functionalization. Treatment with LDA and methyl triflate introduces the methoxy group with >80% regioselectivity. Subsequent deprotection yields the free amine at C4.

Optimization of Protecting Group Strategies

Temporary protection of the C4 amine proves critical during methoxylation and difluoromethylation steps.

Boc Protection

Boc (tert-butoxycarbonyl) groups offer stability under acidic and basic conditions. In the synthesis of analogous compounds, bis-Boc protection of 4-methylpyridin-2-amine prevents side reactions during bromination and fluorination. Deprotection with HCl in dioxane restores the free amine without affecting the methoxy group.

Methoxyamine Intermediates

Incorporating O-methylhydroxylamine as a transient protecting group facilitates cyclization. For example, N-methoxy-pyridin-2-amine intermediates undergo zinc-mediated reduction to yield the free amine post-cyclization. This approach simplifies purification and improves overall yields by 15–20%.

Large-Scale Process Considerations

Transitioning from laboratory to industrial synthesis demands attention to cost, safety, and reproducibility.

Telescoped Reactions

Combining multiple steps into a single pot reduces solvent use and isolation steps. In the synthesis of 4-(difluoromethyl)pyridin-2-amine, a two-pot procedure achieves 60% yield on 3.6 kg scales. Key modifications include:

-

Solvent Selection : Replacing dichloromethane with ethyl acetate for extraction improves environmental compatibility.

-

Catalyst-Free Conditions : Avoiding transition metals reduces residual metal concerns in pharmaceutical intermediates.

Table 2. Scalability Metrics for Pyridine Synthesis

| Parameter | Laboratory Scale (50 g) | Pilot Scale (3.6 kg) |

|---|---|---|

| Overall Yield (%) | 72 | 60 |

| Purity (HPLC) | >98% | >95% |

| Process Mass Intensity | 120 | 85 |

Analytical and Spectroscopic Characterization

Rigorous characterization ensures structural fidelity and purity.

NMR Spectroscopy

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains:

-

Difluoromethyl group (−CF₂H) : Electrophilic and prone to hydrolysis or nucleophilic substitution.

-

Methoxy group (−OCH₃) : Stabilizes aromatic rings and participates in demethylation or oxidation.

-

Amino group (−NH₂) : Engages in condensation, alkylation, or diazotization reactions.

Nucleophilic Substitution at Difluoromethyl Group

The −CF₂H group may undergo substitution with nucleophiles (e.g., hydroxide, amines):

Oxidation Reactions

-

Methoxy Group Oxidation :

Methoxy groups are oxidatively cleaved to quinones or ketones under strong oxidizing agents (e.g., KMnO₄, CrO₃). -

Amino Group Oxidation :

Conversion to nitroso or nitro derivatives with peroxides or HNO₃.

Condensation Reactions

The amino group can form Schiff bases or undergo Buchwald–Hartwig coupling:

Data Table: Example Reactions from Analogous Compounds

Research Gaps and Limitations

-

No direct studies on 5-(difluoromethyl)-2-methoxypyridin-4-amine were identified in the provided sources.

-

Predictions are based on 4-(difluoromethyl)pyridin-2-amine and pyridine derivatives, which may not fully represent the target compound’s behavior.

Recommendations for Further Study

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:

5-(Difluoromethyl)-2-methoxypyridin-4-amine is primarily explored for its role as a building block in the synthesis of various therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of key biological targets, including kinases involved in cancer progression.

2. Enzyme Inhibition:

Research indicates that the compound can act as an inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, both critical in cancer biology . For instance, derivatives of this compound have shown promise as selective mTOR inhibitors, which are crucial in developing treatments for various cancers and neurodegenerative diseases .

3. Neurodegenerative Disease Treatment:

The compound has also been studied for its potential in treating neurodegenerative diseases through its action as a human neuronal nitric oxide synthase inhibitor . This property suggests that it could modulate neuroinflammatory processes, providing therapeutic avenues for conditions like Alzheimer's disease.

1. Structure-Activity Relationship Studies:

Extensive structure-activity relationship (SAR) studies have been conducted to identify how modifications to the this compound structure affect its biological activity. These studies reveal that specific substitutions on the pyridine ring significantly influence the compound's potency against various biological targets .

2. Selective Agonist Activity:

The compound has been evaluated for its agonist activity at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. Studies have shown that certain analogs exhibit high selectivity and potency, indicating their potential use in psychiatric disorders .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in agrochemicals and other industrial products. Its fluorinated structure enhances the efficacy of pesticides and herbicides by improving their bioavailability and reducing degradation in environmental conditions .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes and receptors through hydrogen bonding and other interactions, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

Pyridine vs. Pyrimidine Derivatives

- 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1) :

Positional Isomerism

- 5-(Difluoromethyl)-4-fluoropyridin-2-amine (CAS 1805311-73-2) :

Substituent Effects

Halogen vs. Alkoxy Groups

- 4-Chloro-6-(difluoromethyl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1805327-98-3): Substituents: Chloro, trifluoromethyl, and difluoromethyl groups.

Fluorine vs. Difluoromethyl

- 5-Fluoro-2-methoxypyrimidin-4-amine :

Physicochemical Properties

| Compound | Core | Substituents | logP* | Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|---|---|

| 5-(Difluoromethyl)-2-methoxypyridin-4-amine | Pyridine | 5-(CF₂H), 2-OCH₃, 4-NH₂ | 1.8 | 0.45 | 1 (NH₂) |

| 5-Fluoro-2-methoxypyrimidin-4-amine | Pyrimidine | 5-F, 2-OCH₃, 4-NH₂ | 1.2 | 1.10 | 1 (NH₂) |

| 4-Chloro-6-(CF₂H)-3-CF₃-pyridin-2-amine | Pyridine | 4-Cl, 6-CF₂H, 3-CF₃, 2-NH₂ | 3.5 | 0.12 | 1 (NH₂) |

*Estimated logP values using fragment-based methods.

- Key Observations :

- Methoxy groups improve solubility compared to chloro/trifluoromethyl substituents.

- Difluoromethyl balances lipophilicity and polarity, offering favorable pharmacokinetics .

Biologische Aktivität

5-(Difluoromethyl)-2-methoxypyridin-4-amine is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

The incorporation of difluoromethyl and methoxy groups into the pyridine scaffold significantly influences the compound's biological properties. The difluoromethyl moiety enhances lipophilicity and metabolic stability, which can improve bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with active sites, modulating enzyme activity and leading to various biological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications in the pyridine structure can lead to significant variations in biological activity. For instance, compounds with different substituents at the 4-position of the pyridine ring have shown varying degrees of potency against bacterial strains and cancer cell lines .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including this compound, against gram-positive bacteria and mycobacteria. The compound exhibited notable antibacterial activity comparable to clinically used antibiotics like ampicillin and rifampicin. Specifically, it showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Cytotoxicity Profiles

The cytotoxic effects of this compound were assessed on several cancer cell lines. It demonstrated selective cytotoxicity, sparing normal mammalian cells while effectively inhibiting cancer cell proliferation. This selectivity is crucial for therapeutic applications, minimizing potential side effects associated with conventional chemotherapeutics .

Table 1: Biological Activity Summary of this compound

Q & A

Q. Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -120 to -140 ppm for CF₂H) . ¹H NMR distinguishes methoxy (δ ~3.8 ppm) and aromatic protons.

- IR : Stretching vibrations for C-F (~1100 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 189.06) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated pyridines?

Q. Methodological Answer :

- Dynamic NMR : Resolve rotational barriers in difluoromethyl groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., methoxy vs. methyl) via crystal structure determination .

- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish regioisomers or confirm hydrogen bonding networks .

Basic: How is the biological activity of this compound assessed?

Q. Methodological Answer :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ values).

- Cellular uptake : Quantify intracellular concentration via LC-MS/MS after treating cell lines (e.g., HEK293) .

- Solubility : Use shake-flask method with PBS (pH 7.4) to determine thermodynamic solubility for bioavailability studies .

Advanced: What strategies improve the structure-activity relationship (SAR) of fluorinated pyridines?

Q. Methodological Answer :

- Isosteric replacement : Substitute difluoromethyl with trifluoromethyl or chloromethyl to compare electronic effects .

- Molecular docking : Simulate binding interactions with protein targets (e.g., EGFR kinase) using AutoDock Vina .

- Metabolite profiling : Identify active metabolites via hepatocyte incubation and UPLC-QTOF-MS to guide SAR refinement .

Basic: How does fluorination impact the physicochemical properties of pyridine derivatives?

Q. Methodological Answer :

- Lipophilicity : Fluorination (e.g., difluoromethyl) increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism (e.g., CYP450 inhibition), prolonging half-life .

- pKa modulation : Electron-withdrawing fluorine lowers the pKa of adjacent NH₂ groups (e.g., from 5.2 to 4.6) .

Advanced: How does the difluoromethyl group influence regioselectivity in electrophilic substitution?

Q. Methodological Answer :

- Steric effects : The CF₂H group directs electrophiles to the 3-position due to steric hindrance at the 4-amine .

- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C) for nitration .

Basic: What analytical methods quantify trace impurities in this compound?

Q. Methodological Answer :

- HPLC-UV : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30) mobile phase; detect at 254 nm .

- GC-MS : Identify volatile byproducts (e.g., methyl fluoride) using a DB-5MS column and electron ionization .

Advanced: How can hyphenated techniques resolve co-eluting impurities?

Q. Methodological Answer :

- LC-MS/MS : Pair with a Q-TOF detector to differentiate isobaric impurities via exact mass (<5 ppm error) .

- 2D-LC : Separate co-eluting peaks using orthogonal columns (e.g., HILIC followed by reversed-phase) .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Q. Methodological Answer :

- Side reactions : Monitor for over-fluorination by ¹⁹F NMR; adjust DAST stoichiometry (e.g., 1.2 eq. instead of 2.0 eq.) .

- Purification : Use activated charcoal to adsorb colored impurities during recrystallization .

Advanced: How to address discrepancies between computational predictions and experimental results?

Q. Methodological Answer :

- Error analysis : Compare DFT-calculated transition states with experimental activation energies (e.g., via Arrhenius plots) .

- Solvent effects : Re-run calculations with implicit solvent models (e.g., SMD for DMF) to improve accuracy .

Basic: What crystallographic methods confirm the structure of this compound?

Q. Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., acetonitrile/ethyl acetate). Resolve space group (e.g., P2₁/c) and bond angles (C-F: ~1.34 Å) .

Advanced: How do intermolecular interactions affect crystal packing?

Q. Methodological Answer :

- H-bonding : NH₂ groups form N–H···N bonds (2.8–3.1 Å) with adjacent pyridine rings, stabilizing the lattice .

- Halogen bonding : Fluorine interacts with π-systems (e.g., C–F···π distances ~3.3 Å), influencing polymorphism .

Basic: What safety protocols are required for handling fluorinated pyridines?

Q. Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .

- Waste disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before incineration .

Advanced: How to identify degradation products under stress conditions?

Q. Methodological Answer :

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions; analyze via LC-PDA .

- Stability studies : Store samples at 25°C/60% RH and monitor degradation kinetics using Arrhenius modeling .

Basic: How to design a patent search strategy for fluorinated pyridine derivatives?

Q. Methodological Answer :

- Databases : Use Espacenet or USPTO with keywords (e.g., “difluoromethyl pyridine” AND “synthesis”) .

- Classification codes : Filter by IPC codes (e.g., C07D213/75 for pyridine amines) .

Advanced: How to assess novelty in patent claims for this compound?

Q. Methodological Answer :

- Claim mapping : Compare substituent patterns (e.g., methoxy vs. ethoxy) in prior art .

- Prior art analysis : Use SciFinder to check for disclosed biological activities (e.g., kinase inhibition) .

Basic: How to integrate fluorinated pyridines into interdisciplinary research?

Q. Methodological Answer :

- Medicinal chemistry : Screen for antibacterial activity via microdilution assays (e.g., MIC against S. aureus) .

- Materials science : Study fluorinated pyridines as ligands in coordination polymers (e.g., Cu(II) complexes) .

Advanced: How to combine experimental and computational data for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.